molecular formula C25H21ClN2O4S B11276775 1-(2-Chlorobenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

1-(2-Chlorobenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No.: B11276775
M. Wt: 481.0 g/mol
InChI Key: PAPLUOJXFUKNRA-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-3’-(3,5-dimethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. The compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom. This structural motif often imparts interesting chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-3’-(3,5-dimethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide typically involves multiple steps:

    Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.

    Introduction of the Thiazolidine Ring: The thiazolidine ring can be introduced by reacting the indoline derivative with a thioamide under acidic conditions.

    Spirocyclization: The spirocyclization step involves the formation of the spiro linkage between the indoline and thiazolidine rings. This can be achieved through intramolecular cyclization reactions, often facilitated by Lewis acids such as aluminum chloride.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-3’-(3,5-dimethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding thioether or alcohol derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Lewis Acids: Aluminum chloride, boron trifluoride

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Thioethers and Alcohols: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development. It could potentially act as an inhibitor or modulator of specific enzymes or receptors.

    Material Science: The spiro structure may impart interesting optical and electronic properties, making it useful in the development of advanced materials such as organic semiconductors or light-emitting diodes (LEDs).

    Chemical Biology: The compound can be used as a probe to study biological processes and pathways, particularly those involving sulfur-containing functional groups.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-3’-(3,5-dimethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The spiro structure could allow for unique binding interactions, potentially leading to inhibition or modulation of the target’s activity. The compound’s sulfur-containing functional groups may also play a role in its mechanism of action, possibly through redox reactions or covalent modifications of the target.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,2’-thiazolidine]-2,4’-dione: Lacks the 2-chlorobenzyl and 3,5-dimethylphenyl substituents, but shares the core spiro structure.

    1-(2-Chlorobenzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione: Similar structure but without the 3,5-dimethylphenyl group.

    3’-(3,5-Dimethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione: Similar structure but without the 2-chlorobenzyl group.

Uniqueness

1-(2-Chlorobenzyl)-3’-(3,5-dimethylphenyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione 1’,1’-dioxide is unique due to the presence of both the 2-chlorobenzyl and 3,5-dimethylphenyl substituents, which may impart distinct chemical and biological properties. These substituents could influence the compound’s solubility, stability, and reactivity, as well as its interactions with biological targets.

Properties

Molecular Formula

C25H21ClN2O4S

Molecular Weight

481.0 g/mol

IUPAC Name

1'-[(2-chlorophenyl)methyl]-3-(3,5-dimethylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

InChI

InChI=1S/C25H21ClN2O4S/c1-16-11-17(2)13-19(12-16)28-23(29)15-33(31,32)25(28)20-8-4-6-10-22(20)27(24(25)30)14-18-7-3-5-9-21(18)26/h3-13H,14-15H2,1-2H3

InChI Key

PAPLUOJXFUKNRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)C

Origin of Product

United States

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